molecular formula C26H29NO4 B286281 N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide

N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B286281
M. Wt: 419.5 g/mol
InChI Key: DIFMYDIKUBMIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide, commonly known as APFO, is a synthetic compound that has gained significant attention in scientific research. APFO belongs to a class of compounds known as perfluorinated compounds (PFCs) and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of APFO is not fully understood. However, studies have suggested that APFO may interact with cell membranes and affect cellular processes. APFO has also been shown to bind to proteins in the blood, which may contribute to its potential toxic effects.
Biochemical and Physiological Effects:
Studies have shown that APFO can accumulate in the liver, kidney, and blood of animals and humans. APFO has been shown to affect the function of the liver and kidney in animals. In addition, studies have suggested that APFO may affect the immune system and reproductive function in animals.

Advantages and Limitations for Lab Experiments

APFO has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. APFO is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, APFO has some limitations. It is toxic and can have adverse effects on living organisms. Therefore, caution must be taken when handling and using APFO in lab experiments.

Future Directions

There are several future directions for the study of APFO. One area of research is the development of safer alternatives to APFO for use in various applications. Another area of research is the investigation of the potential health effects of APFO on humans. Additionally, more research is needed to understand the mechanism of action of APFO and its effects on cellular processes. Finally, the potential environmental impacts of APFO should be investigated further.
Conclusion:
In conclusion, APFO is a synthetic compound that has gained significant attention in scientific research. APFO has potential applications in various fields, including materials science, drug delivery, and environmental remediation. However, caution must be taken when handling and using APFO in lab experiments due to its potential toxic effects. Future research should focus on developing safer alternatives to APFO and investigating its potential health and environmental impacts.

Synthesis Methods

The synthesis of APFO involves the reaction of 4-(1-adamantyl)aniline with 4-formyl-2-methoxyphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain APFO. The synthesis of APFO has been optimized to achieve high yields and purity.

Scientific Research Applications

APFO has been extensively studied for its potential applications in various fields. In the field of materials science, APFO has been investigated for its use as a surfactant in the production of nanoparticles. APFO has also been studied for its potential use in the development of drug delivery systems. In addition, APFO has been investigated for its potential applications in the field of environmental remediation.

properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H29NO4/c1-30-24-11-17(15-28)2-7-23(24)31-16-25(29)27-22-5-3-21(4-6-22)26-12-18-8-19(13-26)10-20(9-18)14-26/h2-7,11,15,18-20H,8-10,12-14,16H2,1H3,(H,27,29)

InChI Key

DIFMYDIKUBMIOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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